molecular formula C22H27N3O3S B12717554 Einecs 298-463-9 CAS No. 93804-85-4

Einecs 298-463-9

Katalognummer: B12717554
CAS-Nummer: 93804-85-4
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: QNTPOUTUYHLTHZ-HVDRVSQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 298-463-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Einecs 298-463-9 involve several steps. The preparation methods typically include:

    Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Industrial Production: Industrial production methods involve scaling up the laboratory synthesis to produce the compound in larger quantities. This may include the use of specialized equipment and techniques to optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

Einecs 298-463-9 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other substituents, depending on the reaction conditions.

    Common Reagents and Conditions: The reactions typically involve specific reagents and conditions, such as solvents, temperature, and catalysts, to achieve the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Wissenschaftliche Forschungsanwendungen

Einecs 298-463-9 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: this compound is used in industrial processes, including the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of Einecs 298-463-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcome.

Vergleich Mit ähnlichen Verbindungen

Einecs 298-463-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 203-770-8:

    Einecs 234-985-5: Bismuth tetroxide, another compound with distinct properties and uses.

    Einecs 239-934-0: Mercurous oxide, which has different chemical reactions and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

93804-85-4

Molekularformel

C22H27N3O3S

Molekulargewicht

413.5 g/mol

IUPAC-Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H20N2S.C5H7NO3/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;7-4-2-1-3(6-4)5(8)9/h4-11,13H,12H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI-Schlüssel

QNTPOUTUYHLTHZ-HVDRVSQOSA-N

Isomerische SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1CC(=O)N[C@@H]1C(=O)O

Kanonische SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1CC(=O)NC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.